molecular formula C11H15BO4S B1367716 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid CAS No. 1010836-19-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

Cat. No. B1367716
M. Wt: 254.11 g/mol
InChI Key: ZDNZEHFXGXIPLX-UHFFFAOYSA-N
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Description

The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with a purity of >98.0% (GC). It is also known as “2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and "4-Aminophenylboronic Acid Pinacol Ester" .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various analytical techniques. For “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline”, the molecular formula is C11H16BNO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline”, the molecular formula is C11H16BNO2 .

Scientific Research Applications

  • Synthesis and Crystal Structure Study

    • Field : Structural Chemistry
    • Application : The compound is used in the synthesis and study of crystal structures .
    • Method : The compound is obtained by a two-step substitution reaction. The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .
    • Results : The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
  • Organic Intermediate with Borate and Sulfonamide Groups

    • Field : Structural Chemistry
    • Application : The compound is used as an organic intermediate with borate and sulfonamide groups .
    • Method : The compound is synthesized through nucleophilic and amidation reactions .
    • Results : The crystal structures obtained by the two methods are consistent .
  • Synthesis of Novel Copolymers

    • Field : Material Science
    • Application : The compound is used in the synthesis of novel copolymers .
  • Intermediate in Biologically Active Compounds

    • Field : Organic Chemistry
    • Application : The compound is used as an intermediate in many biologically active compounds such as crizotinib .
    • Method : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4S/c1-10(2)11(3,4)16-12(15-10)7-5-8(9(13)14)17-6-7/h5-6H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNZEHFXGXIPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585984
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

CAS RN

1010836-19-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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